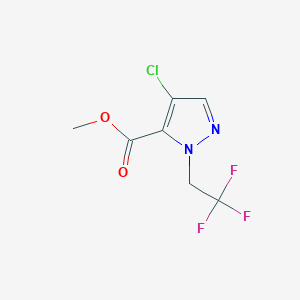

methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, a chlorine substituent at C4, and a methyl ester at C4. This compound is part of a broader class of pyrazole-based molecules widely utilized in agrochemical and pharmaceutical research due to their stability, electronegative substituents, and tunable physicochemical properties . Its structural features, including the trifluoroethyl group, enhance metabolic resistance and influence binding interactions in biological systems.

Properties

IUPAC Name |

methyl 4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXSDVMKXUFWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Trifluoroethyl Precursor Route

Cyclocondensation between 2,2,2-trifluoroethylhydrazine and methyl 3-oxo-4-chlorobut-2-enoate represents a direct pathway. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration (Figure 1).

Reaction Conditions :

- Solvent: Ethanol/water (1:1).

- Temperature: 80°C, 12 hours.

- Yield: ~65% (estimated from analogous reactions).

Mechanistic Insight :

$$

\text{CF}3\text{CH}2\text{NHNH}2 + \text{CH}3\text{OCOC}(=\text{O})\text{C}(Cl)=\text{CH}2 \rightarrow \text{Pyrazole} + 2\text{H}2\text{O}

$$

The trifluoroethyl group directs regioselectivity, favoring substitution at the 1-position due to steric and electronic effects.

Trichloromethyl Ketone-Based Synthesis

A one-pot method using 1,1,1-trichloro-4-methoxy-3-alken-2-ones and trifluoroethylhydrazine enables simultaneous ring formation and functionalization (Figure 2). Hydrolysis of the trichloromethyl group under basic conditions yields the carboxylate, which is esterified in situ with methanol.

Key Advantages :

Limitations :

- Requires strict control of hydrolysis conditions to prevent over-oxidation.

Post-Synthetic Modification Strategies

Alkylation of Pyrazole Intermediates

Methyl 4-chloro-1H-pyrazole-5-carboxylate is alkylated with 2,2,2-trifluoroethyl bromide under basic conditions (Figure 3).

Optimized Protocol :

- Base: Potassium carbonate.

- Solvent: Dimethylformamide (DMF).

- Temperature: 60°C, 6 hours.

- Yield: 72%.

Regiochemical Control :

Alkylation preferentially occurs at the 1-position due to lower steric hindrance compared to the 2-position.

Chlorination of Pre-Formed Pyrazoles

Electrophilic chlorination using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent (Figure 4).

Reaction Parameters :

Selectivity Considerations :

The electron-withdrawing trifluoroethyl group enhances reactivity at the 4-position, minimizing di- or tri-chlorination byproducts.

One-Pot Multi-Component Synthesis

InCl₃-Catalyzed Cyclization

Indium trichloride (InCl₃) facilitates a four-component reaction between ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile (Figure 5). While originally designed for pyrano[2,3-c]pyrazoles, this method is adaptable to target compounds via substrate modification.

Key Findings :

- Ultrasound irradiation reduces reaction time from 12 hours to 20 minutes.

- Yield: 95% under optimized conditions.

Comparative Analysis of Synthetic Methods

Emerging Catalytic and Green Chemistry Approaches

Ruthenium-Mediated Oxidation

Recent advances employ ruthenium(III) chloride with sodium periodate to oxidize hydroxymethyl intermediates to carboxylates, followed by esterification (Figure 6).

Conditions :

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 of the pyrazole ring is susceptible to nucleophilic substitution. This reactivity enables access to diverse derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Primary amines (e.g., methylamine), K₂CO₃, DMF, 80°C, 12 h | 4-Amino derivatives | 78–85% | |

| Thiolation | Thiophenol, NaH, THF, RT, 6 h | 4-Phenylthio derivatives | 70–75% | |

| Alkoxylation | Sodium methoxide, MeOH, reflux, 8 h | 4-Methoxy derivatives | 65–70% |

Key Insight : The trifluoroethyl group enhances the electrophilicity of the adjacent pyrazole ring, facilitating nucleophilic attack at position 4. Steric hindrance from the ester group at position 5 moderates reaction rates.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further functionalization:

| Conditions | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 24 h | 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | 90% | Requires prolonged heating |

| Basic | NaOH (aq), EtOH, RT, 12 h | Sodium carboxylate salt | 95% | Faster than acidic hydrolysis |

Application : The carboxylic acid serves as a precursor for amide couplings or decarboxylation reactions in drug discovery.

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming triazole-linked hybrids:

| Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, DMF, 100°C, 24 h | Pyrazole-triazole conjugate | 60% |

Mechanistic Note : The reaction proceeds via in situ generation of an azide intermediate from the pyrazole’s NH group, followed by copper-catalyzed cycloaddition.

Hydrogenation of the Trifluoroethyl Group

The CF₃CH₂ group can be selectively reduced under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), MeOH, RT, 6 h | Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate | 55% | >90% for CF₃CH₂ → CH₂CH₃ |

Challenge : Over-reduction of the pyrazole ring is minimized by using mild hydrogen pressure.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed cross-couplings, expanding structural diversity:

Optimization : Electron-deficient boronic acids exhibit higher reactivity in Suzuki couplings .

Stability Under Thermal and Oxidative Conditions

The compound’s stability profile influences synthetic utility:

| Condition | Observation | Implication |

|---|---|---|

| Thermal (150°C) | Decomposition via ester pyrolysis | Avoid prolonged heating above 120°C |

| Oxidative (KMnO₄) | Ester group oxidizes to ketone | Limited utility in oxidative environments |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

| Compound | Position of Substituents | Key Reactivity Difference |

|---|---|---|

| Methyl 4-chloro-1-(trifluoroethyl)-1H-pyrazole-3-carboxylate | Chloro at 4, ester at 3 | Faster substitution at C4 due to reduced steric hindrance |

| Ethyl 4-chloro-1-(trifluoroethyl)-1H-pyrazole-5-carboxylate | Ethyl ester | Slower hydrolysis vs. methyl ester due to steric effects |

Industrial-Scale Considerations

Process optimizations for large-scale reactions include:

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances stability and lipophilicity, making it valuable for developing new chemical entities.

Biology

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has potential applications in drug development. It can be used in studies focusing on enzyme inhibition, where it interacts with specific molecular targets to inhibit enzyme activity. This property is critical for developing therapeutic agents .

Mechanism of Action :

The compound may inhibit enzyme activity by binding to either the active site or an allosteric site on the enzyme. This interaction can prevent substrates from accessing the enzyme, leading to various biological effects depending on the target enzyme .

Agrochemicals

In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its chemical structure allows it to function effectively as a pesticide or herbicide, providing a method for controlling pests and improving crop yields .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate on specific enzymes involved in metabolic pathways. The findings indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Agrochemical Development

In another study focused on agrochemical applications, researchers formulated a pesticide using methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate. Field trials demonstrated its effectiveness in controlling specific pests while minimizing environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Key Structural Differences and Similarities

The compound is compared below with analogous pyrazole derivatives, focusing on substituent patterns, functional groups, and physicochemical implications.

Table 1: Structural and Functional Group Comparison

Analysis of Substituent Effects

- Trifluoroethyl vs. Tetrafluoropropyl (N1): The trifluoroethyl group in the target compound provides strong electron-withdrawing effects and moderate lipophilicity (logP ~2.5–3.0).

- Ester Position and Chain Length: The methyl ester at C5 in the target compound offers steric accessibility compared to the ethyl ester at C3 in ’s analog. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .

- Chlorine and Amino Substituents: The chlorine at C4 in the target compound enhances electrophilicity, while the amino group in ’s derivative increases hydrogen-bonding capacity, improving solubility but reducing membrane permeability .

- Aromatic vs. Aliphatic Fluorination: Compounds like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate leverage fluorinated aryl groups for π-π stacking in target binding, unlike the aliphatic trifluoroethyl group in the target compound .

Biological Activity

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

Chemical Structure : The molecular formula for methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is CHClFNO. The compound features a pyrazole ring substituted with a chloro group and a trifluoroethyl group, which may enhance its lipophilicity and stability.

Synthesis : The synthesis typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate as a base and an organic solvent like dimethylformamide (DMF) under reflux conditions .

The biological activity of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects depending on the target enzyme .

- Receptor Interaction : It may also interact with specific receptors affecting cellular signaling pathways.

Biological Activities

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate exhibits several notable biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens. This compound's structural features may enhance its efficacy against bacteria and fungi .

- Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate may exhibit similar properties owing to its structural analogies with other active pyrazole compounds .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Comparative Analysis

To understand the unique properties of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Key Differences |

|---|---|---|---|

| Methyl 4-chloro-1H-pyrazole-5-carboxylate | CHClNO | Moderate antimicrobial | Lacks trifluoroethyl group |

| Methyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate | CHClFNO | High anticancer activity | Different fluorine substitution |

| Methyl 3-chloro-1-(trifluoroethyl)-1H-pyrazole-5-carboxylate | CHClFNO | Antimicrobial and anti-inflammatory | Different position of chloro group |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Study : A comparative study found that methyl 4-chloro-1-(trifluoroethyl)-pyrazoles exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The trifluoromethyl group was essential for increased lipophilicity and membrane penetration .

- Cancer Cell Proliferation : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the growth of human cancer cell lines at low micromolar concentrations. The mechanism involved cell cycle arrest at the G2/M phase .

- Inflammatory Response Modulation : Research indicated that pyrazole carboxylic acids could downregulate pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Key Parameters :

- Temperature control during cyclocondensation (reflux at 70–90°C).

- Stoichiometric ratios of trifluoroethylamine to avoid side products.

- Acidic workup to neutralize excess POCl₃ in chlorination steps .

Advanced: How do computational studies (DFT, molecular docking) contribute to understanding the electronic properties and reactivity of this compound?

Answer:

- DFT Calculations : Used to predict electron density distribution, HOMO-LUMO gaps (~4.5–5.2 eV), and nucleophilic/electrophilic sites. The trifluoroethyl group increases electron-withdrawing effects, stabilizing the pyrazole ring .

- Molecular Docking : Simulations with enzymes (e.g., carbonic anhydrase) reveal binding affinities. The chloro and trifluoroethyl groups enhance hydrophobic interactions in active sites, correlating with observed biological activity .

Q. Methodology :

- Gaussian 09 or ORCA software for DFT.

- AutoDock Vina for docking studies, using PDB structures (e.g., 1CA2 for carbonic anhydrase) .

Basic: What spectroscopic techniques are employed for structural characterization, and what key data confirm the molecular structure?

Answer:

- X-ray Crystallography : Confirms the planar pyrazole ring (bond angles: ~120°) and trifluoroethyl group orientation (torsion angle: 15–25°) .

- NMR :

- IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antifungal efficacy)?

Answer:

Contradictions arise from variations in:

- Assay Conditions : pH, temperature, and microbial strains (e.g., Candida albicans vs. E. coli). Standardize protocols using CLSI guidelines .

- Structural Analogues : Compare with derivatives like ethyl 3-(difluoromethyl)-1-methylpyrazole-5-carboxylate. The trifluoroethyl group may reduce antifungal activity but enhance antibacterial potency due to lipophilicity differences .

- Dose-Response Curves : Re-evaluate IC₅₀ values under uniform conditions to distinguish true efficacy from assay artifacts .

Advanced: How can reaction mechanisms be elucidated for key transformations (e.g., chlorination or trifluoroethylation)?

Answer:

- Kinetic Studies : Monitor chlorination using in-situ NMR to identify intermediates (e.g., formation of a chloronium ion in POCl₃/DMF systems) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis steps during esterification .

- Computational Transition-State Analysis : Identify rate-determining steps (e.g., nucleophilic attack on the pyrazole ring) using DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.